1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
Overview
Description
The compound “1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride” is a derivative of the piperazine class of compounds . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is composed of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .Scientific Research Applications
In Vitro Metabolism Studies
1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride's metabolic pathways have been studied, particularly its O-demethylation. An investigation with rabbit liver homogenates showed that this compound is biotransformed into various metabolites, highlighting the importance of metabolic O-demethylation in its properties (Zweig & Castagnoli, 1977).
Synthesis and Crystal Structures
Research has been conducted on the synthesis of similar fluorine-substituted compounds, including crystal structure analysis. These studies provide insights into the chemical behavior and potential applications of such compounds, including this compound (Sun, Gao, Wang, & Hou, 2019).
Antibacterial Activity
Studies have explored the antibacterial properties of related compounds, suggesting potential applications in combating bacterial infections. This research underscores the significance of such compounds in medicinal chemistry (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Catalytic Reactions
Research on catalytic amination involving similar compounds has been conducted, which can provide valuable information for chemical synthesis processes (Bassili & Baiker, 1990).
Anti-Influenza Virus Activity
There is research on compounds with unique amine moieties, including those similar to this compound, for their potential anti-influenza virus activities (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLGDXSJIWWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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